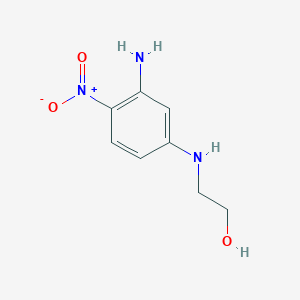

Ethanol, 2-(3-amino-4-nitrophenylamino)-

Description

Contextualization within Aromatic Nitro-Amino Compound Chemistry

Ethanol, 2-(3-amino-4-nitrophenylamino)- is an organic compound characterized by a benzene (B151609) ring substituted with multiple functional groups. Specifically, it is a derivative of nitroaniline, featuring a nitro group (-NO2) and two amino groups (-NH2 and -NH-) attached to the aromatic core. One of the amino groups is further substituted with a 2-hydroxyethyl (ethanol) group.

This structure firmly places it in the class of aromatic nitro-amino compounds. Key characteristics of this class include:

Aromatic Core : The stable benzene ring serves as the molecular backbone.

Nitro Group (-NO2) : This is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring. numberanalytics.comnih.gov It deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com

Amino Groups (-NH2, -NH-) : These are electron-donating groups that can influence the ring's reactivity and serve as sites for further chemical modification. numberanalytics.com

Ethanol Moiety (-CH2CH2OH) : The presence of a hydroxyl group introduces polarity and a potential site for reactions like esterification or etherification.

The interplay between the electron-withdrawing nitro group and the electron-donating amino groups creates a complex electronic environment that dictates the molecule's chemical behavior and potential applications. numberanalytics.comquora.com

Significance of Substituted Aromatic Amines and Nitro Compounds in Advanced Chemical Research

Substituted aromatic amines and nitro compounds are foundational pillars of modern organic chemistry and industrial synthesis. numberanalytics.comresearchgate.net Their significance stems from their versatility as chemical intermediates and their unique electronic and structural properties. nbinno.com

Aromatic nitro compounds are crucial starting materials for the synthesis of aromatic amines through reduction reactions, a fundamental transformation in organic chemistry. numberanalytics.comacs.orgjsynthchem.com The resulting aromatic amines are, in turn, vital precursors for a vast array of valuable products:

Dyes and Pigments : Aromatic amines are key components in the synthesis of azo dyes, which have widespread use in the textile and printing industries. jsynthchem.comresearchgate.net

Pharmaceuticals : The nitroaniline framework is a structural motif found in various biologically active molecules and serves as a building block for drugs, including antimicrobial and anticancer agents. nih.govresearchgate.netresearchgate.net

Agrochemicals : These compounds are used to produce pesticides, including herbicides and fungicides. nih.govnbinno.comresearchgate.net

Polymers and Materials Science : They are used in the manufacturing of high-performance polymers, antioxidants, and other specialty materials. jsynthchem.comresearchgate.net

The ability to modify the aromatic ring with various substituents allows chemists to fine-tune the properties of these molecules, leading to the development of new materials and drugs with tailored functions. nbinno.com This makes the study of substituted nitroanilines, like Ethanol, 2-(3-amino-4-nitrophenylamino)-, a field of continuing interest.

Historical and Current Research Trends for Related Chemical Architectures

Historically, research into chemical architectures like nitroanilines was heavily driven by the dye industry. The synthesis of p-nitroaniline, for example, is a key industrial process for producing p-phenylenediamine, a vital component for dyes. wikipedia.org

In recent decades, the research focus has expanded significantly. Current trends for related chemical structures can be observed in several key areas:

Pharmaceutical and Medicinal Chemistry : There is extensive research into synthesizing novel nitroaniline derivatives and studying their potential as therapeutic agents. For instance, related structures have been investigated for their roles in forming various heterocyclic compounds with potential biological activity. mdpi.comresearchgate.net

Advanced Materials : Nitroaniline derivatives are being explored for applications in materials science, including the development of nonlinear optical materials and specialized polymers. nbinno.comresearchgate.net

Catalysis and Synthesis Methodology : A major trend is the development of more efficient, selective, and environmentally friendly methods for synthesizing aromatic amines from nitroaromatics. This includes advancements in catalytic hydrogenation and other reduction techniques. acs.orgjsynthchem.commdpi.com

Environmental and Toxicological Studies : A significant and very current research trend involves investigating the environmental fate and toxicity of related compounds, such as substituted p-phenylenediamines used as antioxidants in rubber products. The discovery of toxic transformation products has spurred research into their prevalence and impact on ecosystems and human health.

Identification of Research Gaps and Motivations for In-Depth Study of Ethanol, 2-(3-amino-4-nitrophenylamino)-

A review of the current academic landscape reveals a notable research gap concerning the specific compound Ethanol, 2-(3-amino-4-nitrophenylamino)-. While the broader classes of nitroanilines and aromatic amines are extensively studied, dedicated research on this particular molecule, including its synthesis, characterization, and application, is not widely available in public literature.

This lack of specific data presents a clear motivation for in-depth study. The compound's unique combination of functional groups suggests several avenues for valuable research:

Synthesis and Characterization : There is a need to establish and optimize synthetic routes to produce the compound with high purity and yield. Following synthesis, a thorough characterization of its physicochemical properties is required.

Intermediate for Dyes : Its structure is well-suited for use as a precursor in the synthesis of novel azo dyes or other chromophores. The presence of the hydroxyl group offers a handle for further modification to tune color and solubility properties.

Pharmaceutical Potential : The nitroaniline core suggests potential biological activity. Research is needed to screen the compound for antimicrobial, anticancer, or other therapeutic properties.

Polymer Science : The molecule could potentially serve as a monomer or a cross-linking agent in the synthesis of new polymers with specific thermal or optical properties.

In essence, while the foundational chemistry of its constituent parts is well-understood, the unique properties and potential applications arising from their specific combination in Ethanol, 2-(3-amino-4-nitrophenylamino)- remain largely unexplored. This gap represents a compelling opportunity for novel research in synthetic chemistry, materials science, and medicinal chemistry.

Data Tables

Table 1: Chemical Identifiers for p-Nitroaniline (A related precursor compound) Interactive data table. Click on headers to sort.

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | 4-nitroaniline | nih.gov |

| CAS Number | 100-01-6 | nih.gov |

| Molecular Formula | C6H6N2O2 | wikipedia.org |

| Molecular Weight | 138.12 g/mol | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-(3-amino-4-nitroanilino)ethanol |

InChI |

InChI=1S/C8H11N3O3/c9-7-5-6(10-3-4-12)1-2-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2 |

InChI Key |

BQMGIXCIUJBQPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NCCO)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Ethanol, 2 3 Amino 4 Nitrophenylamino

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. For Ethanol, 2-(3-amino-4-nitrophenylamino)-, two primary disconnections are logical, both targeting the formation of carbon-nitrogen bonds.

C-N Bond Disconnection (SNAr Pathway): The most prominent disconnection is at the C-N bond between the ethanolamine moiety and the aromatic ring. This approach identifies ethanolamine as the nucleophile and a substituted 1-halo-4-nitroaniline as the electrophilic partner. This strategy falls under the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The precursor would be a compound like 5-chloro-2-nitroaniline or 5-fluoro-2-nitroaniline, where the halogen is positioned for displacement. The strong electron-withdrawing nitro group para to the leaving group is crucial for activating the ring toward nucleophilic attack.

C-N Bond Disconnection (Amine Formation): An alternative disconnection involves the formation of the primary amino group at the C-3 position. This suggests a synthetic route where the final step is the reduction of a nitro group. youtube.comstudymind.co.uk This pathway might begin with a dinitro precursor, such as 1-chloro-2,5-dinitrobenzene. The synthesis would proceed via an initial SNAr reaction with ethanolamine to displace the chlorine, followed by a selective reduction of the nitro group at the 5-position to yield the final product. This approach offers a different set of challenges, primarily concerning the selective reduction of one of two nitro groups. stackexchange.com

The SNAr pathway is generally more direct and is often the preferred route for this class of compounds.

Exploration of Classical Synthetic Routes to Ethanol, 2-(3-amino-4-nitrophenylamino)-

Based on the retrosynthetic analysis, classical synthetic routes can be proposed that leverage fundamental reactions in organic chemistry.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those activated by strong electron-withdrawing groups. nih.govnih.govnih.gov For the synthesis of Ethanol, 2-(3-amino-4-nitrophenylamino)-, the SNAr pathway is highly feasible.

The reaction mechanism proceeds via a two-step addition-elimination sequence. The nucleophile, ethanolamine, attacks the carbon atom bearing the leaving group (e.g., a halogen). This attack is facilitated by the presence of the nitro group, which stabilizes the resulting negative charge of the intermediate, known as a Meisenheimer complex, through resonance. vedantu.com The departure of the leaving group in the second step restores the aromaticity of the ring, yielding the substituted product.

A plausible synthetic protocol involves reacting 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline with an excess of ethanolamine. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be heated to drive the reaction to completion. The presence of a non-nucleophilic base, like potassium carbonate or triethylamine, is often included to neutralize the hydrohalic acid byproduct. The reactivity of the aryl halide follows the general trend of F > Cl > Br > I for SNAr reactions. The para-nitro group is essential for this reaction, as it delocalizes the negative charge of the intermediate; without such activation, the reaction is significantly less favorable. chegg.comnih.gov

While classical reductive amination involves the reaction of a carbonyl compound with an amine, in this context, the term can be extended to encompass the formation of the primary aromatic amine via the reduction of a nitro group precursor. This is a fundamental transformation in the synthesis of anilines. studymind.co.ukyoutube.com

This strategy would commence with a precursor like 1-chloro-2,5-dinitrobenzene. The first step is an SNAr reaction where ethanolamine displaces the chlorine atom, yielding 2-(2,5-dinitrophenylamino)ethanol. The subsequent and critical step is the selective reduction of one of the two nitro groups.

Selective reduction can be challenging but is achievable using specific reagents and conditions. The Zinin reduction, which employs reagents like sodium sulfide or ammonium sulfide, is a classic method for the selective reduction of one nitro group in a polynitroarene. stackexchange.com Catalytic hydrogenation offers another powerful tool. By carefully selecting the catalyst (e.g., Pd/C, PtO₂), solvent, and reaction conditions (hydrogen pressure, temperature), it is often possible to achieve selective reduction. organic-chemistry.org The nitro group at the 2-position, being ortho to the bulky ethanolamine substituent, may experience steric hindrance, potentially allowing for the preferential reduction of the nitro group at the 5-position.

Green Chemistry Principles Applied to the Synthesis of Ethanol, 2-(3-amino-4-nitrophenylamino)-

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be effectively applied to the synthesis of the target molecule.

Safer Solvents : Traditional SNAr reactions often use polar aprotic solvents like DMF and DMSO, which have toxicity concerns. Greener alternatives include polyethylene glycol (PEG), which is biodegradable and non-toxic, or even water. nih.gov Recent studies have demonstrated successful SNAr reactions in aqueous media, often facilitated by polymeric additives like hydroxypropyl methylcellulose (HPMC), which can create micellar environments to promote the reaction. d-nb.info

Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. tandfonline.com This reduction in energy consumption is a core tenet of green chemistry.

Atom Economy : SNAr reactions generally have good atom economy, as the main byproduct is a simple salt. Designing the synthesis to minimize the use of protecting groups and other temporary modifications further enhances atom economy.

Catalysis : Employing catalytic methods instead of stoichiometric reagents reduces waste. For the reductive pathway, catalytic hydrogenation is superior to stoichiometric metal-acid reductions (e.g., Sn/HCl), which generate large amounts of metallic waste.

The following table compares a traditional SNAr approach with a potential greener alternative.

| Feature | Traditional SNAr Method | Greener SNAr Method |

| Solvent | DMF or DMSO | Water with HPMC, or PEG-400 nih.gov |

| Energy Source | Conventional reflux heating (hours) | Microwave irradiation (minutes) tandfonline.com |

| Base | Stoichiometric inorganic base | Catalytic or recyclable base |

| Waste | Hazardous organic solvent waste | Biodegradable aqueous waste |

Catalytic Methods and Reagents in the Synthesis of Ethanol, 2-(3-amino-4-nitrophenylamino)-

While many SNAr reactions proceed thermally without a catalyst, catalytic approaches can enhance efficiency and enable reactions under milder conditions.

For the SNAr step, phase-transfer catalysts (PTCs) can be employed, especially in biphasic systems, to facilitate the transport of the nucleophile to the substrate, increasing reaction rates. More advanced methods involve transition-metal-enabled π-coordination activation, where a metal catalyst (e.g., ruthenium) coordinates to the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack. thieme-connect.comthieme-connect.de Photoredox catalysis has also emerged as a mild, metal-free method for promoting certain types of SNAr reactions. nih.gov

In the context of the reductive pathway, catalysis is paramount. Catalytic transfer hydrogenation, using hydrogen donors like formic acid, ammonium formate, or hydrazine in the presence of a palladium or nickel catalyst, offers a safer alternative to using high-pressure hydrogen gas. A wide range of metal catalysts, including those based on palladium, platinum, nickel, and even more sustainable options like iron, are effective for nitro group reductions. organic-chemistry.org The choice of catalyst and support can influence the selectivity of the reduction in dinitro compounds.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For industrial applications, the synthesis must be optimized for yield, purity, cost-effectiveness, and scalability. Optimization of the primary SNAr route would involve systematically varying several parameters. researchgate.net

Key parameters for optimization include:

Reactant Ratio : While an excess of ethanolamine can drive the reaction forward, it can also complicate purification. Optimizing the molar ratio is crucial.

Base : The choice and amount of base (e.g., K₂CO₃, NaHCO₃, Et₃N) can affect the reaction rate and minimize side reactions.

Solvent : The solvent polarity and boiling point must be matched to the reaction requirements.

Temperature and Time : A temperature profile that maximizes the reaction rate while minimizing decomposition or byproduct formation is needed. Reaction progress should be monitored by techniques like HPLC or GC to determine the optimal reaction time.

A hypothetical optimization study for the reaction between 5-chloro-2-nitroaniline and ethanolamine is presented in the table below.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | DMF | 100 | 12 | 75 |

| 2 | K₂CO₃ (1.5) | DMSO | 100 | 8 | 82 |

| 3 | Et₃N (2.0) | DMF | 100 | 12 | 68 |

| 4 | K₂CO₃ (1.5) | DMSO | 120 | 4 | 88 |

| 5 | K₂CO₃ (2.0) | DMSO | 120 | 4 | 91 |

| 6 | K₂CO₃ (2.0) | PEG-400 | 120 | 2 | 89 |

This systematic approach allows for the identification of conditions that provide the highest yield and purity in the shortest time, making the process viable for large-scale production.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethanol, 2 3 Amino 4 Nitrophenylamino

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise structure and dynamic behavior of "Ethanol, 2-(3-amino-4-nitrophenylamino)-".

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the ethylamino chain (-NH-CH₂-CH₂-OH) and the substitution pattern on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with the carbon to which it is directly attached, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the ethylamino group to the phenyl ring and the relative positions of the amino and nitro substituents.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual values would need to be determined experimentally.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Ring | ||

| C1 | - | 140-150 |

| C2 | 7.0-7.5 | 115-125 |

| C3 | - | 130-140 |

| C4 | - | 145-155 |

| C5 | 6.5-7.0 | 110-120 |

| C6 | 7.5-8.0 | 120-130 |

| Ethylamino Chain | ||

| N-H | 4.0-5.0 | - |

| CH₂ (N-linked) | 3.0-3.5 | 40-50 |

| CH₂ (O-linked) | 3.5-4.0 | 60-70 |

| O-H | 2.0-3.0 | - |

| Substituents | ||

| NH₂ | 5.0-6.0 | - |

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.

Solid-State NMR for Crystal Polymorphism and Molecular Packing

Should "Ethanol, 2-(3-amino-4-nitrophenylamino)-" exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be instrumental in their characterization. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can provide detailed information about the local molecular environment and packing arrangements within the crystal lattice, which are averaged out in solution-state NMR.

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Crystal Lattices

The definitive three-dimensional structure of "Ethanol, 2-(3-amino-4-nitrophenylamino)-" in the solid state can only be determined through single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Furthermore, it would reveal the intricate network of intermolecular interactions, such as hydrogen bonding involving the amino, nitro, and hydroxyl groups, which govern the crystal packing.

A hypothetical table of key bond lengths and angles is provided below.

| Bond/Angle | Expected Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.41 |

| C-N (amino) | 1.36 - 1.40 |

| C-N (nitro) | 1.45 - 1.49 |

| N-O (nitro) | 1.21 - 1.25 |

| C-N (ethylamino) | 1.42 - 1.46 |

| C-C (ethyl) | 1.50 - 1.54 |

| C-O (hydroxyl) | 1.41 - 1.45 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N (amino) | 119 - 121 |

| C-C-N (nitro) | 118 - 120 |

| O-N-O (nitro) | 123 - 127 |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Hydrogen Bonding and Functional Group Environment Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of the molecule. The frequencies of these vibrations are highly sensitive to the chemical environment, making these methods ideal for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Key vibrational modes to be analyzed would include:

N-H stretching vibrations of the primary amino and secondary amine groups.

O-H stretching vibration of the hydroxyl group.

N-O stretching vibrations of the nitro group.

C-H stretching vibrations of the aromatic ring and the ethyl chain.

Aromatic C=C stretching vibrations .

The positions and shapes of the N-H and O-H stretching bands would be particularly informative about the extent and nature of hydrogen bonding in the solid state and in solution.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H stretch (primary amine) | 3300 - 3500 |

| N-H stretch (secondary amine) | 3300 - 3500 |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| N-O stretch (nitro) | 1500 - 1570 (asymmetric) |

| 1300 - 1370 (symmetric) |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy would provide insights into the electronic structure of the molecule. The position of the maximum absorption (λ_max) would indicate the energy required for electronic transitions, which is influenced by the conjugation between the phenyl ring and its substituents. The nitro group, being a strong electron-withdrawing group, and the amino groups, being electron-donating, are expected to create significant charge-transfer character in the electronic transitions. Studying the absorption and emission properties in solvents of varying polarity could further elucidate the nature of these transitions.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods employed for the stereochemical analysis of chiral molecules. These techniques rely on the differential interaction of chiral compounds with left- and right-circularly polarized light. In principle, if chiral derivatives of "Ethanol, 2-(3-amino-4-nitrophenylamino)-" were synthesized, CD and ORD could be utilized to elucidate their absolute configuration and conformational features in solution.

The applicability of these techniques would be contingent on the presence of a chiral center in a derivative of the parent compound. For instance, derivatization at the ethanol moiety to introduce a stereocenter would render the molecule chiral and thus amenable to chiroptical analysis.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For a chiral derivative of "Ethanol, 2-(3-amino-4-nitrophenylamino)-", the aromatic nitro and amino chromophores would likely dominate the CD spectrum in the UV-visible region. The sign and magnitude of the observed Cotton effects could be correlated with the absolute configuration of the stereocenter(s) through empirical rules or by comparison with computational models.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays the variation of specific rotation with wavelength and can also be used to determine the absolute configuration of chiral molecules. The presence of chromophores in the vicinity of the chiral center would lead to characteristic Cotton effect curves in the ORD spectrum.

Computational Chemistry and Theoretical Investigations of Ethanol, 2 3 Amino 4 Nitrophenylamino

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Ground State Geometries, Energies, and Vibrational Frequencies

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT study on "Ethanol, 2-(3-amino-4-nitrophenylamino)-" would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles.

Energy Calculations: Calculating the total electronic energy of the optimized geometry, which is crucial for determining the molecule's stability and can be used to predict reaction enthalpies.

Vibrational Frequency Analysis: Calculating the vibrational frequencies corresponding to the different modes of atomic motion. These frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental identification. Imaginary frequencies would indicate a transition state rather than a stable minimum.

A hypothetical data table of optimized geometrical parameters from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*) would look like this:

| Parameter | Value (Å or °) |

| C-C (ethanol backbone) | Predicted Value |

| C-N (amino linkage) | Predicted Value |

| N-O (nitro group) | Predicted Value |

| C-N-C bond angle | Predicted Value |

| O-N-O bond angle | Predicted Value |

Ab Initio Methods for Excited State Properties and Reaction Pathway Energies

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, often providing higher accuracy than DFT for certain properties, albeit at a greater computational expense. For "Ethanol, 2-(3-amino-4-nitrophenylamino)-", these methods would be valuable for:

Excited State Calculations: Methods like Time-Dependent DFT (TD-DFT) or more advanced ab initio methods such as Configuration Interaction (CI) or Coupled Cluster (CC) theory would be used to investigate the electronic excited states. This is crucial for understanding the molecule's UV-Visible absorption spectrum and its photochemical behavior.

Reaction Pathway Analysis: For studying potential chemical reactions involving this molecule, ab initio methods can be used to map out the potential energy surface, locate transition states, and calculate activation energies. This would provide insights into the kinetics and mechanisms of its reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with its environment. For "Ethanol, 2-(3-amino-4-nitrophenylamino)-", an MD study would reveal:

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative populations at a given temperature.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can provide a detailed picture of how the solvent molecules arrange around the solute and how solvation affects its structure and dynamics. This is critical for understanding its behavior in solution.

Frontier Molecular Orbital (FMO) Analysis and Conceptual DFT Descriptors for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack.

Conceptual DFT Descriptors: Parameters derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, provide a quantitative measure of a molecule's reactivity. These descriptors would allow for a more nuanced understanding of the reactivity of different atomic sites within "Ethanol, 2-(3-amino-4-nitrophenylamino)-".

A hypothetical FMO data table would include:

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predicting Chemical Behavior (excluding biological activity)

QSAR/QSPR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activity or property. While no specific QSAR/QSPR studies for "Ethanol, 2-(3-amino-4-nitrophenylamino)-" are available, a hypothetical study could involve:

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for a series of related nitrophenylamino compounds.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a model that correlates these descriptors with a specific chemical property (e.g., solubility, boiling point, or a reactivity parameter). Such a model could then be used to predict the properties of "Ethanol, 2-(3-amino-4-nitrophenylamino)-".

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: As mentioned earlier, the vibrational frequencies calculated from DFT can be used to generate theoretical IR and Raman spectra.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths and intensities, which can be used to simulate the UV-Vis spectrum.

A hypothetical table of predicted ¹³C NMR chemical shifts would be structured as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (aromatic) | Predicted Value |

| C2 (aromatic) | Predicted Value |

| C (ethanol, alpha) | Predicted Value |

| C (ethanol, beta) | Predicted Value |

Reaction Mechanisms and Chemical Transformations Involving Ethanol, 2 3 Amino 4 Nitrophenylamino

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The reactivity of the benzene (B151609) ring in Ethanol, 2-(3-amino-4-nitrophenylamino)- toward electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its three substituents: the primary amino (-NH2), the secondary amino (-NHCH2CH2OH), and the nitro (-NO2) groups.

The amino groups are potent activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance. Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring. The interplay of these effects dictates the position of substitution.

The most probable sites for electrophilic attack are the positions ortho and para to the activating amino groups and meta to the deactivating nitro group. In this specific molecule, the C-5 and C-6 positions are the most activated and sterically accessible for incoming electrophiles.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho, Para / Meta Directing |

|---|---|---|---|---|

| -NH2 | C-3 | +R >> -I | Strongly Activating | Ortho, Para |

| -NO2 | C-4 | -R, -I | Strongly Deactivating | Meta |

Note: +R indicates a positive resonance effect, -I indicates a negative inductive effect.

Common electrophilic substitution reactions like nitration or halogenation would likely occur at the C-5 position, which is para to the secondary amine and ortho to the primary amine, representing the site of greatest electron density.

Nucleophilic aromatic substitution (SNAr) on the ring system is generally not favored, as the ring is electron-rich due to the two amino groups. SNAr typically requires an electron-deficient aromatic ring and the presence of a good leaving group, neither of which are inherent features of this molecule.

Redox Chemistry of the Nitro and Amine Functionalities

The redox chemistry of Ethanol, 2-(3-amino-4-nitrophenylamino)- is dominated by the reduction of the nitro group. This transformation is a critical step in many synthetic applications, as it converts the molecule into a substituted ortho-phenylenediamine, a key precursor for heterocycle synthesis.

The reduction of the aromatic nitro group to a primary amine can be achieved using a variety of standard reducing agents. wikipedia.orgorganic-chemistry.org The choice of reagent can be influenced by the presence of other functional groups and desired selectivity. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. youtube.comcommonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H2, Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature | Highly efficient and clean, but may not be suitable if other reducible groups are present. commonorganicchemistry.com |

| Iron (Fe), HCl or Acetic Acid | Refluxing aqueous/alcoholic solution | A classic, cost-effective, and robust method. youtube.comcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl2) | Concentrated HCl, room temperature or gentle heating | A mild reagent useful for substrates with sensitive functional groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic system | Can offer chemoselectivity in certain polynitrated compounds. |

The resulting product, 4-((2-hydroxyethyl)amino)benzene-1,2-diamine, possesses three amino groups, making it a highly valuable intermediate.

Oxidation of the amine functionalities is also possible but can be less selective. Strong oxidizing agents could lead to the formation of complex products, including quinones or polymeric materials.

Cyclization and Condensation Reactions Leading to Heterocycle Formation

Following the reduction of its nitro group, the molecule becomes an ideal substrate for cyclization and condensation reactions to form benzannulated heterocycles, most notably benzimidazoles. The resulting 4-((2-hydroxyethyl)amino)benzene-1,2-diamine contains the requisite 1,2-diamine functionality necessary for these transformations. thieme-connect.com

The synthesis of benzimidazoles typically involves the condensation of the o-phenylenediamine with a carbonyl compound, such as an aldehyde or a carboxylic acid (or its derivatives). researchgate.netresearchgate.net The general mechanism involves two key steps:

Condensation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde or carboxylic acid. This is followed by the elimination of water to form a Schiff base (imine) intermediate.

Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to ring closure. Subsequent elimination of another molecule of water (in the case of carboxylic acids) or oxidation (in the case of aldehydes) yields the aromatic benzimidazole ring system. nih.gov

A wide variety of catalysts, including Brønsted and Lewis acids, as well as various metal catalysts, have been developed to promote this reaction under mild conditions. nih.govrsc.org

Table 3: Reagents for Benzimidazole Synthesis from o-Phenylenediamines

| Reagent Type | Example | Product |

|---|---|---|

| Aldehydes (RCHO) | Benzaldehyde | 2-Phenylbenzimidazole derivative |

| Carboxylic Acids (RCOOH) | Acetic Acid | 2-Methylbenzimidazole derivative |

| Orthoesters (RC(OR')3) | Triethyl orthoformate | 2-Unsubstituted benzimidazole derivative |

Reactions Involving the Aliphatic Hydroxyl Group and its Derivatization

The primary hydroxyl group on the ethanolamine side chain offers another site for chemical modification. Standard alcohol derivatization reactions can be employed to alter the molecule's physical and chemical properties.

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction is typically high-yielding and allows for the introduction of a wide variety of acyl groups.

Etherification: Formation of an ether is also possible, for example, through the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base converts the hydroxyl group into a good leaving group (tosylate or mesylate). This transformation facilitates subsequent nucleophilic substitution reactions at the adjacent carbon.

These derivatizations can be used to protect the hydroxyl group during other transformations or to introduce new functionalities into the molecule. nih.govacs.orgscribd.com

Photochemical Transformations and Investigation of Photoinduced Processes

While specific photochemical studies on Ethanol, 2-(3-amino-4-nitrophenylamino)- are not extensively documented, related nitroaromatic compounds are known to undergo various photoinduced processes. For instance, isomers such as β-(nitrophenoxy)ethylamines have been shown to undergo photochemical Smiles rearrangement. researchgate.net This type of reaction involves an intramolecular nucleophilic aromatic substitution where a nucleophilic side chain displaces a group on the aromatic ring, often initiated by the absorption of UV light.

Given the structural similarities, it is plausible that Ethanol, 2-(3-amino-4-nitrophenylamino)- could participate in similar photoinduced intramolecular reactions or other photochemical transformations, such as photoreduction of the nitro group or photosensitized reactions. The presence of multiple amino groups and the nitro group creates a complex electronic system that could lead to interesting excited-state chemistry, warranting further investigation.

Detailed Study of Reaction Intermediates and Transition State Structures

The mechanism of benzimidazole formation from o-phenylenediamines, a key transformation for this compound, has been a subject of mechanistic studies. acs.orgacs.org When reacting with carboxylic acids, the reaction is believed to proceed through a monoacyl derivative of the o-phenylenediamine as a crucial intermediate. acs.org This intermediate, upon heating in the presence of acid, undergoes ring closure with the elimination of water.

The proposed pathway involves:

Formation of an amide bond between one of the diamine's amino groups and the carboxylic acid.

Protonation of the amide carbonyl, activating it for intramolecular nucleophilic attack.

Attack by the second, free amino group onto the activated carbonyl carbon, forming a tetrahedral intermediate.

Dehydration of this intermediate to yield the final benzimidazole product.

In the case of condensation with aldehydes, the initial intermediate is a Schiff base (or imine), formed by the reaction of one amino group with the aldehyde. This is followed by an intramolecular attack from the second amino group to form a cyclic aminal-like structure. The final step is an oxidation or dehydrogenation of this intermediate to afford the aromatic benzimidazole. researchgate.netnih.gov Computational studies on these systems help to elucidate the transition state structures and energy barriers associated with the cyclization and dehydration/oxidation steps, providing a deeper understanding of the reaction kinetics and mechanism.

Advanced Applications and Derivatization in Materials Science and Supramolecular Chemistry for Ethanol, 2 3 Amino 4 Nitrophenylamino

Incorporation into Polymeric Architectures for Functional Materials

The bifunctional nature of Ethanol, 2-(3-amino-4-nitrophenylamino)-, with its amino and hydroxyl groups, allows for its incorporation into various polymer backbones through condensation polymerization. For instance, the amino group can react with carboxylic acid or acyl chloride monomers to form polyamides, while the hydroxyl group can participate in the formation of polyesters or polyurethanes. The presence of the nitro group and the aromatic rings in the resulting polymer chains can impart valuable properties such as thermal stability, specific optical responses, and altered solubility.

The incorporation of this monomer can lead to the synthesis of functional polymers with potential applications in specialty coatings, high-performance films, and materials with nonlinear optical properties. The nitro group, being a strong electron-withdrawing group, can enhance the polymer's thermal stability and introduce a dipole moment, which is beneficial for certain electronic applications.

Table 1: Potential Polymer Architectures Incorporating Ethanol, 2-(3-amino-4-nitrophenylamino)-

| Polymer Type | Co-monomer | Potential Linkage | Key Feature of Resulting Polymer |

| Polyamide | Diacyl chloride | Amide bond | High thermal stability, rigidity |

| Polyester | Diacid | Ester bond | Modified solubility, potential for biodegradability |

| Polyurethane | Diisocyanate | Urethane linkage | Elastomeric properties, enhanced adhesion |

Role in the Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The amino and hydroxyl groups of Ethanol, 2-(3-amino-4-nitrophenylamino)- can act as coordinating sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can form stable coordination bonds with a variety of metal centers.

The structure of the ligand, with its flexible ethyl chain, could lead to the formation of porous frameworks with interesting topologies. The nitro group, while not typically a primary coordination site, can influence the electronic properties of the resulting framework and may participate in host-guest interactions within the pores. The synthesis of such MOFs could be explored for applications in gas storage, catalysis, and separation processes.

Design of Supramolecular Assemblies and Molecular Recognition Elements

The functional groups on Ethanol, 2-(3-amino-4-nitrophenylamino)- are capable of participating in various non-covalent interactions, which are the basis of supramolecular chemistry. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. The aromatic rings can engage in π-π stacking interactions, and the nitro group can act as a hydrogen bond acceptor.

This combination of interactions allows for the design of self-assembling systems and host molecules for molecular recognition. For example, derivatives of this compound could be designed to selectively bind to specific guest molecules through a combination of hydrogen bonding and aromatic stacking. Such systems are of interest for applications in sensing, drug delivery, and the development of "smart" materials that respond to external stimuli.

Potential in Organic Electronics and Optoelectronic Devices

The electronic structure of Ethanol, 2-(3-amino-4-nitrophenylamino)-, characterized by the electron-donating amino groups and the electron-withdrawing nitro group on an aromatic system, suggests its potential for use in organic electronics. This "push-pull" system can lead to molecules with significant intramolecular charge transfer character, which is a desirable property for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) devices.

Derivatization of the amino or hydroxyl groups could be used to tune the electronic properties, such as the HOMO and LUMO energy levels, and to improve processability for device fabrication. The inherent dipole moment of the molecule could also be advantageous for applications in ferroelectric and piezoelectric materials.

Functionalization for Chemical Sensor Development (non-biological sensing applications)

The reactive sites on Ethanol, 2-(3-amino-4-nitrophenylamino)- allow for its functionalization to create chemosensors for the detection of various analytes. The amino group, for instance, can be modified to create a binding site for specific metal ions or anions. The electronic properties of the molecule can be designed to produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor), upon binding of the target analyte.

For example, the synthesis of a Schiff base by reacting the amino group with an aldehyde could introduce a new binding site and a chromophore. The interaction of this modified molecule with a specific analyte could then perturb the electronic structure, leading to a measurable optical response. These sensors could be developed for environmental monitoring or industrial process control.

Utilization as a Precursor in Advanced Dye Chemistry

Ethanol, 2-(3-amino-4-nitrophenylamino)- is a valuable precursor for the synthesis of advanced dyes, particularly azo dyes. The primary aromatic amino group can be readily diazotized and then coupled with a variety of coupling components (e.g., phenols, naphthols, or other aromatic amines) to produce a wide range of colors.

The presence of the nitro group acts as an auxochrome, deepening the color of the resulting dye. The hydroxyl group can improve the solubility of the dye in certain solvents and provides a site for further reactions, such as esterification, to modify the dye's properties (e.g., for use as a disperse dye for synthetic fibers). The specific substitution pattern on the phenyl ring influences the final color and fastness properties of the dye.

Table 2: Predicted Optical Properties of Azo Dyes Derived from Ethanol, 2-(3-amino-4-nitrophenylamino)-

| Coupling Component | Predicted Dye Color | λmax (nm) (in Ethanol) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Phenol | Yellow-Orange | 420-450 | ~20,000 - 25,000 |

| Naphthol | Red-Violet | 480-520 | ~25,000 - 35,000 |

| N,N-Dimethylaniline | Red-Magenta | 500-540 | ~30,000 - 40,000 |

The synthesis of these dyes typically involves a two-step process:

Diazotization: The primary amino group of Ethanol, 2-(3-amino-4-nitrophenylamino)- is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component. The position of the azo linkage on the coupling component is directed by the existing substituents.

The resulting dyes can be further modified to optimize their performance for specific applications, such as textile dyeing, printing inks, and as colorants for plastics.

Electrochemical Behavior and Redox Processes of Ethanol, 2 3 Amino 4 Nitrophenylamino

Cyclic Voltammetry and Chronoamperometry Studies of Redox Events

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to probe the redox behavior of electroactive species. For "Ethanol, 2-(3-amino-4-nitrophenylamino)-", a cyclic voltammogram would be expected to display characteristic peaks corresponding to both oxidation and reduction events.

Expected Redox Events:

Reduction: The nitro group is highly susceptible to electrochemical reduction. This process typically occurs in multiple steps, often involving the formation of a nitro radical anion and then further reduction to a hydroxylamine and finally to an amino group. The exact potentials and the number of observed peaks can be highly dependent on the pH of the solution.

Oxidation: The amino groups and the phenylamino moiety are susceptible to oxidation. The primary aromatic amine is generally easier to oxidize than the secondary amine. The oxidation process can lead to the formation of radical cations and subsequent coupling reactions, which may result in the formation of polymeric films on the electrode surface.

Chronoamperometry can be employed to study the kinetics of these redox processes and to determine diffusion coefficients. By stepping the potential to a value where oxidation or reduction occurs, the resulting current-time transient can be analyzed to understand the nature of the electrode process (e.g., diffusion-controlled vs. adsorption-controlled).

| Functional Group | Redox Process | Typical Potential Range (vs. Ag/AgCl) | Notes |

| Nitro (-NO2) | Reduction | -0.5 V to -1.2 V | Highly pH-dependent. Can be a multi-electron process. |

| Amino (-NH2) | Oxidation | +0.4 V to +1.0 V | Potential can vary with substitution on the aromatic ring. |

| Phenylamino (-NH-) | Oxidation | +0.6 V to +1.2 V | Generally higher potential than primary amines. |

Elucidation of Anodic Oxidation and Cathodic Reduction Mechanisms

The redox mechanisms of "Ethanol, 2-(3-amino-4-nitrophenylamino)-" can be inferred from the behavior of similar aromatic nitro and amino compounds.

Cathodic Reduction Mechanism:

The electrochemical reduction of the nitroaromatic group is a well-studied process. In aqueous media, the reduction pathway is strongly influenced by pH.

In acidic media: The reduction typically proceeds via a six-electron, six-proton process directly to the corresponding amine. R-NO2 + 6e- + 6H+ → R-NH2 + 2H2O

In neutral or alkaline media: The reduction is more complex and can proceed through intermediate species. A common pathway involves the formation of a nitroso and then a hydroxylamine intermediate, which is then further reduced to the amine. R-NO2 → R-NO → R-NHOH → R-NH2

The presence of the amino and ethanol groups on the phenyl ring can influence the electron density of the aromatic system and thus shift the reduction potentials.

Anodic Oxidation Mechanism:

The oxidation of the amino groups is generally an irreversible process. The initial step involves the transfer of an electron to form a radical cation. This highly reactive species can then undergo a variety of follow-up reactions, including deprotonation, dimerization, or polymerization. The oxidation of the phenylamino group would proceed through a similar radical cation intermediate. The specific pathway and final products will depend on the reaction conditions, such as the solvent, electrolyte, and electrode material.

Influence of pH and Solvent on Electrochemical Redox Potentials

Both the reduction of the nitro group and the oxidation of the amino groups are proton-dependent processes, and therefore, the pH of the supporting electrolyte has a significant impact on their redox potentials.

Effect of pH on Nitro Group Reduction: As protons are consumed during the reduction of the nitro group, the reduction potential will shift to less negative values (i.e., become easier) as the pH decreases (becomes more acidic). A linear relationship between the peak potential and pH is often observed, with a slope that can provide information about the number of protons involved in the rate-determining step of the reaction. The cyclization rate of some catecholamines, which also contain amino groups, increases significantly with pH nih.gov.

Effect of pH on Amino Group Oxidation: The oxidation of amino groups also involves the transfer of protons. Generally, the oxidation potential will shift to less positive values (i.e., become easier) as the pH increases. This is because at higher pH, the amino group is more easily deprotonated, facilitating the removal of an electron.

The choice of solvent can also affect the redox potentials by influencing the solvation of the reactant and product species and by altering the kinetics of the electron transfer and any coupled chemical reactions. Protic solvents, for instance, can participate in hydrogen bonding and proton transfer reactions, which can significantly alter the reaction pathways compared to aprotic solvents.

Electropolymerization Studies and Formation of Conductive Films

Aromatic amines are well-known to undergo electropolymerization upon anodic oxidation researchgate.net. Given the presence of two amino groups, "Ethanol, 2-(3-amino-4-nitrophenylamino)-" is a potential candidate for forming a conductive polymer film on an electrode surface.

The electropolymerization process would be initiated by the oxidation of the amino groups to form radical cations. These radicals can then couple with each other, leading to the formation of dimers, oligomers, and eventually a polymer film that deposits onto the electrode surface. The structure and properties of the resulting polymer would depend on the polymerization conditions, such as the monomer concentration, applied potential or current, solvent, and pH. The resulting film may possess interesting electrochemical and electronic properties, potentially making it suitable for various applications. The characteristics of such films are often controllable by altering the electrosynthesis conditions .

Applications in Electrochemical Sensing (non-biological contexts)

The electroactive nature of "Ethanol, 2-(3-amino-4-nitrophenylamino)-" and its potential to form conductive polymer films suggest its utility in the development of electrochemical sensors for non-biological applications.

Modified Electrodes: An electrode modified with a film of poly(2-(3-amino-4-nitrophenylamino)-ethanol) could exhibit electrocatalytic properties towards the detection of certain analytes. The polymer film could enhance the sensitivity and selectivity of the sensor by pre-concentrating the analyte at the electrode surface or by mediating the electron transfer process.

Detection of Metal Ions: The amino and hydroxyl groups in the monomer and the resulting polymer could act as complexing agents for various metal ions. The binding of a metal ion could lead to a measurable change in the electrochemical response of the modified electrode, forming the basis for a sensor.

Gas Sensing: Conductive polymer-based sensors have been explored for the detection of various gases. A film of electropolymerized "Ethanol, 2-(3-amino-4-nitrophenylamino)-" could potentially be used in a chemoresistive or amperometric sensor, where the interaction with a target gas modulates the conductivity or the current response of the film. For instance, sensors based on modified electrodes have been used for the electrochemical detection of ethanol in the air mdpi.com.

Future Research Directions and Challenges in the Study of Ethanol, 2 3 Amino 4 Nitrophenylamino

Development of Novel and Sustainable Synthetic Strategies

The foundation of any chemical study is the efficient and responsible synthesis of the target molecule. For "Ethanol, 2-(3-amino-4-nitrophenylamino)-", future research would necessitate the development of novel and sustainable synthetic methodologies. A primary challenge lies in the selective functionalization of the aromatic ring.

Key research objectives would include:

Green Chemistry Approaches: Moving beyond traditional, often harsh, reaction conditions will be a priority. This involves exploring the use of environmentally benign solvents, reducing energy consumption through microwave-assisted or flow chemistry techniques, and minimizing waste generation by employing high-atom-economy reactions.

Catalytic Systems: The development of novel catalysts for the key reaction steps, such as the amination of a suitable precursor, will be crucial. This could involve exploring transition-metal catalysts for cross-coupling reactions or organocatalysts for more environmentally friendly transformations.

Starting Material Diversification: Investigating alternative and more readily available starting materials can significantly impact the economic viability and sustainability of the synthesis.

A hypothetical sustainable synthesis could involve the enzymatic reduction of the nitro group or the use of biocatalysts for the amination step, thereby reducing the reliance on heavy metal reagents.

Exploration of Advanced Catalytic Applications and Reaction Pathways

The presence of multiple functional groups—an amino group, a nitro group, and a hydroxyl group—in "Ethanotl, 2-(3-amino-4-nitrophenylamino)-" suggests its potential as a versatile building block or even as a catalyst itself.

Future investigations in this area could focus on:

Organocatalysis: The amino group could potentially act as a Brønsted or Lewis base, making the molecule a candidate for use as an organocatalyst in various organic transformations.

Ligand Development: The compound could be modified to serve as a ligand for transition metal catalysts. The electronic properties of the aromatic ring, influenced by the amino and nitro groups, could be tuned to modulate the activity and selectivity of the resulting metal complex.

Reaction Mechanism Studies: A thorough investigation of the reaction pathways in which this compound participates is essential. This would involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, alongside computational modeling to elucidate the transition states and intermediates.

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches

A fundamental understanding of how the molecular structure of "Ethanol, 2-(3-amino-4-nitrophenylamino)-" dictates its macroscopic properties is paramount for its targeted application. A synergistic approach combining experimental characterization with theoretical calculations will be instrumental.

| Experimental Technique | Information Gained | Theoretical Approach | Insights Provided |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing | Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, and charge distribution |

| UV-Vis Spectroscopy | Electronic transitions and optical properties | Time-Dependent DFT (TD-DFT) | Prediction of absorption spectra and excited state properties |

| Nuclear Magnetic Resonance (NMR) | Connectivity and chemical environment of atoms | GIAO (Gauge-Including Atomic Orbital) Calculations | Prediction of chemical shifts and coupling constants |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes and functional groups | Vibrational Frequency Calculations | Assignment of experimental vibrational bands |

This integrated approach will allow researchers to build a comprehensive model of the molecule's behavior at the atomic level, enabling the rational design of derivatives with tailored properties.

Expansion into Novel Materials Science Applications and Functional Devices

The structural motifs within "Ethanol, 2-(3-amino-4-nitrophenylamino)-" suggest its potential utility in the development of advanced materials. The nitroaromatic system, for instance, is a known chromophore, hinting at applications in optics and electronics.

Potential avenues for exploration include:

Non-Linear Optical (NLO) Materials: The presence of electron-donating (amino) and electron-withdrawing (nitro) groups on the phenyl ring suggests potential for second-order NLO properties.

Organic Light-Emitting Diodes (OLEDs): By modifying the molecular structure to enhance its fluorescence or phosphorescence, derivatives of this compound could be investigated as emitters or host materials in OLEDs.

Chemosensors: The functional groups on the molecule could be designed to interact selectively with specific analytes, leading to a detectable change in its optical or electronic properties. This forms the basis for the development of chemical sensors.

Polymer Science: The hydroxyl and amino groups provide reactive sites for polymerization, enabling the incorporation of this molecule into novel polymers with unique thermal, mechanical, or electronic properties.

Addressing Synthetic and Characterization Challenges for Complex Derivatives

As research progresses towards more complex derivatives of "Ethanol, 2-(3-amino-4-nitrophenylamino)-", new synthetic and characterization hurdles will inevitably arise.

Key challenges and potential solutions include:

Regioselectivity: In multi-step syntheses, controlling the position of subsequent functionalization on the aromatic ring will be a significant challenge. The development of highly selective catalysts and protecting group strategies will be essential.

Purification: The purification of polar, multi-functional molecules can be complex. Advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) or preparative high-performance liquid chromatography (HPLC), may be required.

Structural Elucidation: For complex derivatives, unambiguously determining the chemical structure will require a combination of advanced analytical techniques, including 2D NMR spectroscopy and high-resolution mass spectrometry.

Polymorphism: The solid-state packing of these molecules can significantly influence their properties. A thorough investigation of polymorphism through techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) will be necessary to ensure the reproducibility of material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.